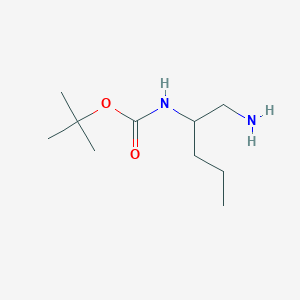

tert-butyl N-(1-aminopentan-2-yl)carbamate

Description

tert-butyl N-(1-aminopentan-2-yl)carbamate is a carbamate-protected amine compound featuring a linear pentan-2-yl backbone with a primary amine at the 1-position and a tert-butoxycarbonyl (Boc) protecting group. The Boc group is widely employed in organic synthesis to temporarily mask reactive amine functionalities during multi-step reactions, particularly in peptide synthesis and medicinal chemistry . This compound’s linear aliphatic structure offers flexibility, making it suitable for applications requiring conformational mobility in drug discovery intermediates.

Properties

IUPAC Name |

tert-butyl N-(1-aminopentan-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O2/c1-5-6-8(7-11)12-9(13)14-10(2,3)4/h8H,5-7,11H2,1-4H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKZBYZJNGSHFDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CN)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Common Synthetic Routes and Reaction Conditions

2.1 Boc Protection of 1-Aminopentan-2-yl Derivatives

A widely adopted method involves the reaction of 1-aminopentan-2-ol or its amine analogues with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine in an aprotic solvent like dichloromethane (DCM). This reaction typically proceeds at low to ambient temperatures (0–25°C) over several hours to afford the Boc-protected amine with high yield and purity.

| Reagents | Conditions | Yield | Notes |

|---|---|---|---|

| 1-Aminopentan-2-ol (or amine) | Boc2O (1.0 equiv), triethylamine (1.0 equiv) | 85–92% | Room temperature, 3–6 hours, DCM solvent |

| Solvent | Dichloromethane (DCM) | — | Polar aprotic solvent preferred |

| Temperature | 0–25 °C | — | Controlled to prevent side reactions |

| Purification | Column chromatography or recrystallization | — | Ensures >95% purity verified by NMR/HPLC |

This method is exemplified in the synthesis of N-Boc-5-aminopentan-1-ol, a close analog, where di-tert-butyl dicarbonate and triethylamine were reacted with 5-aminopentan-1-ol in DCM at room temperature for 3 hours, yielding 92% of the product after flash chromatography purification.

Alternative Preparation via Carbamate Formation from tert-Butyl Carbamate and Amines

Another approach uses tert-butyl carbamate itself as a nucleophile reacting with amines under basic conditions to form the carbamate bond. Bases such as sodium hydride or potassium carbonate facilitate the nucleophilic attack on the amine substrate, enabling carbamate formation.

| Reagents | Conditions | Yield | Notes |

|---|---|---|---|

| tert-Butyl carbamate | 1-Aminopentan-2-ol or amine | 75–85% | Base (NaH or K2CO3), polar solvent |

| Base | Sodium hydride or potassium carbonate | — | Deprotonates amine for nucleophilic attack |

| Solvent | Methanol, DMF, or similar | — | Solvent choice affects reaction rate |

| Temperature | Room temperature to reflux | — | Controlled to optimize yield |

| Purification | Filtration, washing, chromatography | — | Removes impurities and unreacted materials |

This method is often used in industrial settings, optimized for scale-up with continuous flow reactors and advanced purification techniques to maximize yield and purity.

Analytical Characterization Techniques

To confirm the successful synthesis and purity of tert-butyl N-(1-aminopentan-2-yl)carbamate, the following analytical methods are standard:

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Boc Protection with Boc2O | 1-Aminopentan-2-ol, Boc2O, Et3N | DCM, RT, 3–6 h | 85–92 | Mild, high purity, widely used |

| Carbamate Formation with tert-Butyl Carbamate | tert-Butyl carbamate, amine, NaH or K2CO3 | Methanol or DMF, RT to reflux | 75–85 | Suitable for scale-up, requires base |

| N-Boc α-Amidosulfone Route | tert-Butyl carbamate, aldehyde, p-toluenesulfinic acid salt | MeOH/H2O, formic acid, RT, 96 h | Moderate | Useful for related carbamate intermediates |

Chemical Reactions Analysis

Types of Reactions: Tert-butyl N-(1-aminopentan-2-yl)carbamate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced forms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

Organic Synthesis

Tert-butyl N-(1-aminopentan-2-yl)carbamate serves as a building block in organic synthesis , particularly in the development of more complex molecules. Its unique structure allows it to act as a protecting group for amines, which is crucial in multi-step synthetic pathways.

Biological Studies

In biological research, this compound is utilized to study enzyme mechanisms and protein-ligand interactions . It can be employed to investigate how specific enzymes interact with substrates, providing insights into biochemical pathways and potential therapeutic targets .

Industrial Applications

The compound is also significant in the production of specialty chemicals and serves as an intermediate in various industrial processes. Its stability and reactivity make it suitable for use in manufacturing environments where specific chemical properties are required .

Case Study 1: Enzyme Interaction Studies

A study investigating the inhibition of specific enzymes used this compound as a probe to understand enzyme-substrate interactions. The results indicated that modifications to the carbamate structure could enhance binding affinity, leading to more effective inhibitors .

Case Study 2: Industrial Synthesis

In an industrial setting, this compound was used as an intermediate in the synthesis of agrochemicals. The efficiency of this compound in facilitating reactions led to improved yields and reduced by-products, demonstrating its value in chemical manufacturing processes .

Mechanism of Action

The mechanism of action of tert-butyl N-(1-aminopentan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclopentyl and Cyclic Carbamates

Compounds such as tert-butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate (CAS: 1330069-67-4) and tert-butyl N-[cis-3-hydroxycyclopentyl]carbamate (CAS: 207729-03-1) feature cyclic backbones with hydroxyl substituents . These structural differences confer distinct properties:

- Stereochemistry : Chiral centers in cyclopentyl derivatives (e.g., 1R,2S configuration) influence enantioselective binding in drug-receptor interactions.

Table 1: Cyclopentyl vs. Linear Carbamates

| Property | tert-butyl N-(1-aminopentan-2-yl)carbamate | tert-butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate |

|---|---|---|

| Backbone | Linear pentyl | Cyclopentyl with hydroxyl |

| Flexibility | High | Low (rigid cyclic structure) |

| Hydrophilicity | Moderate | High (due to -OH group) |

| CAS Number | Not provided | 1330069-67-4 |

Piperidine and Azabicyclo Derivatives

Piperidine-based carbamates, such as tert-butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate (CAS: 1523530-57-5) and tert-butyl N-[trans-3-fluoropiperidin-4-yl]carbamate (CAS: 1268520-95-1), incorporate nitrogen-containing six-membered rings . Azabicyclo derivatives like tert-butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate (CAS: 1932203-04-7) add bicyclic rigidity . Key distinctions include:

- Electron effects : Fluorine substituents (e.g., in trans-3-fluoropiperidine) introduce electron-withdrawing effects, altering pKa and metabolic stability.

- Bridged systems : Azabicyclo structures (e.g., 2-azabicyclo[2.2.1]heptane) enforce three-dimensional conformations critical for binding to biological targets.

Table 2: Piperidine/Azabicyclo vs. Linear Carbamates

| Property | This compound | tert-butyl N-[trans-3-fluoropiperidin-4-yl]carbamate |

|---|---|---|

| Backbone | Linear pentyl | Fluorinated piperidine |

| Electronic Effects | Neutral | Electron-withdrawing (-F) |

| Metabolic Stability | Moderate | High (due to -F) |

| CAS Number | Not provided | 1268520-95-1 |

Functionalized Derivatives

Compounds like tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate (CAS: 907544-17-6) and tert-butyl cis-4-amino-2-methylpiperidine-1-carboxylate (CAS: 1434073-24-1) highlight the impact of additional functional groups :

- Amino groups: Free amines (e.g., 4-aminopiperidine) enable further derivatization, such as conjugation or salt formation.

- Chiral centers : Stereochemical complexity (e.g., 3R,4S configurations) is critical for asymmetric synthesis and drug activity.

Biological Activity

Tert-butyl N-(1-aminopentan-2-yl)carbamate is a carbamate compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biochemical properties, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 202.3 g/mol. Its structure features a tert-butyl group connected to a carbamate functional group, which is further linked to an amino group derived from 1-aminopentan-2-yl.

Biological Activities

Research indicates that this compound exhibits several biological activities, primarily through enzyme inhibition and interaction with various receptors.

1. Enzyme Inhibition

One significant area of study is its role as an inhibitor of carbonic anhydrases (CAs), which are critical in regulating pH and fluid balance in biological systems. This inhibition has implications for treating conditions such as glaucoma and obesity, where carbonic anhydrase activity is often dysregulated.

2. Protein Tagging and Analysis

The compound is utilized in proteomics for tagging proteins or peptides, facilitating their analysis via mass spectrometry. This application aids in the identification and quantification of proteins in complex biological samples, enhancing our understanding of various biological processes.

The mechanism by which this compound exerts its effects involves binding affinity studies with enzymes and receptors. Investigations into its interactions reveal that it may modulate enzymatic activity through competitive or non-competitive inhibition, depending on the target enzyme.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Tert-butyl carbamate | Contains a tert-butyl group but lacks the amino component | Simpler structure, primarily used as a protecting group |

| Tert-butyl N-(5-amino-pentan-2-yl)carbamate | Similar structure but with a different amino chain | Potentially different biological activity due to amino chain variation |

| Tert-butyl N-(trans-2-amino-cyclohexyl)carbamate | Cyclohexane ring structure | Provides unique sterics affecting reactivity and biological activity |

This table illustrates how variations in structure can lead to differences in reactivity and biological activity, highlighting the significance of this compound within this class of compounds.

Case Studies

Recent studies have explored the therapeutic potential of this compound:

Study on Carbonic Anhydrase Inhibition

A study conducted to assess its efficacy as a carbonic anhydrase inhibitor demonstrated significant inhibition rates comparable to established drugs used in treating glaucoma. The results indicated that at specific concentrations, the compound could effectively reduce CA activity, thus providing a potential therapeutic avenue for further exploration.

Proteomic Applications

In another study focused on proteomic applications, the compound was employed to tag proteins in complex mixtures. The outcomes revealed enhanced sensitivity and specificity in detecting low-abundance proteins, underscoring its utility in biomedical research.

Q & A

Q. What are the key synthetic routes and critical parameters for preparing tert-butyl N-(1-aminopentan-2-yl)carbamate?

The synthesis typically involves reacting tert-butyl carbamate with a substituted amine under controlled conditions. Key steps include:

- Amine protection : Reacting tert-butyl chloroformate with 1-aminopentan-2-amine in a polar aprotic solvent (e.g., dichloromethane) at 0–5°C to prevent side reactions .

- pH and temperature control : Maintaining a pH of 8–9 using a base like triethylamine to neutralize HCl byproducts and ensure high yield (~80–85%) .

- Purification : Column chromatography or recrystallization to isolate the product, with purity verified by HPLC or NMR .

Q. How is this compound utilized as a protecting group in peptide synthesis?

The tert-butyl carbamate (Boc) group protects primary amines during solid-phase peptide synthesis. Methodological considerations include:

- Deprotection : Using trifluoroacetic acid (TFA) in dichloromethane to cleave the Boc group without damaging the peptide backbone .

- Compatibility : Stable under basic conditions but labile in acidic environments, making it ideal for orthogonal protection strategies .

Q. Which analytical techniques are essential for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR to confirm regiochemistry and purity (e.g., δ 1.44 ppm for tert-butyl protons) .

- Mass spectrometry (MS) : High-resolution MS to validate molecular weight (e.g., [M+H]+ at m/z 231.18) .

- HPLC : Reverse-phase HPLC with UV detection at 254 nm to assess purity (>95%) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability?

- Solvent selection : Dichloromethane enhances solubility, but acetonitrile may improve reaction kinetics in larger batches .

- Catalytic additives : DMAP (4-dimethylaminopyridine) accelerates carbamate formation, reducing reaction time by 30% .

- Scale-up challenges : Monitor exothermic reactions during Boc protection; use jacketed reactors for temperature control .

Q. What strategies mitigate instability of intermediates during synthesis?

- Hygroscopic intermediates : Store under inert gas (N₂/Ar) and use anhydrous solvents to prevent hydrolysis .

- Light-sensitive steps : Conduct reactions in amber glassware to avoid photodegradation .

Q. How can enantiomeric purity be ensured in chiral derivatives?

Q. What mechanistic insights guide its use in enzyme inhibition studies?

- Binding assays : Surface plasmon resonance (SPR) reveals nM-level affinity for serine proteases .

- Molecular docking : Simulations (AutoDock Vina) predict interactions with catalytic triads, validated by mutagenesis .

Q. How does structural modification influence stability under physiological conditions?

- pH stability studies : Incubate at pH 7.4 (PBS buffer) and monitor degradation via LC-MS. The Boc group shows <5% hydrolysis over 24 hours .

- Thermal stability : DSC analysis indicates decomposition above 150°C, relevant for lyophilization protocols .

Q. How should contradictory data on biological activity be resolved?

- Reproducibility checks : Validate enzyme inhibition assays (e.g., trypsin) across multiple labs using standardized protocols .

- Meta-analysis : Compare IC₅₀ values from literature; discrepancies may arise from assay conditions (e.g., substrate concentration) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.